molecular formula C13H14ClNO3 B2636116 N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide CAS No. 2411201-65-3

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide

Cat. No.: B2636116
CAS No.: 2411201-65-3
M. Wt: 267.71
InChI Key: FAPVFIMLMPQKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxepin ring and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated benzene derivative and an appropriate nucleophile.

    Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group in the benzoxepin ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzoxepin ring may also contribute to its biological activity by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is unique due to the presence of both the benzoxepin ring and the oxirane group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-9-4-1-3-8-10(5-2-6-17-12(8)9)15-13(16)11-7-18-11/h1,3-4,10-11H,2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPVFIMLMPQKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)OC1)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.